molecular formula C5H12ClN B568358 3,3-Dimethylazetidine hydrochloride CAS No. 89381-03-3

3,3-Dimethylazetidine hydrochloride

Cat. No.: B568358
CAS No.: 89381-03-3
M. Wt: 121.608
InChI Key: DVPXDZWZLKNLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylazetidine hydrochloride is a pharmaceutical intermediate and organic synthetic compound. It is a white crystalline solid with the molecular formula C6H13ClN and a molecular weight of 137.63 g/mol . This compound is primarily used in the synthesis of various bioactive molecules and has significant applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3,3-Dimethylazetidine hydrochloride involves the diastereoselective synthesis via an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines . This method provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques under controlled conditions. The compound is synthesized in solid form and stored at room temperature under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylazetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for cyclization, reducing agents like sodium borohydride for reduction, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

3,3-Dimethylazetidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound inhibits the enzyme cyclopropanecarboxylic acid synthase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, the compound prevents the production of prostaglandins, which play a role in various physiological processes such as blood flow regulation, reproduction, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure and its ability to inhibit cyclopropanecarboxylic acid synthase. This makes it a valuable compound in the development of pharmaceuticals and the study of various biological processes .

Properties

IUPAC Name

3,3-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-6-4-5;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPXDZWZLKNLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679067
Record name 3,3-Dimethylazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89381-03-3
Record name 3,3-Dimethylazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.